molecular formula C24H28N4O B11136867 (4-benzylpiperazino)(3-isopropyl-1-phenyl-1H-pyrazol-5-yl)methanone

(4-benzylpiperazino)(3-isopropyl-1-phenyl-1H-pyrazol-5-yl)methanone

Cat. No.: B11136867
M. Wt: 388.5 g/mol
InChI Key: OEDQGKCHLVDWFG-UHFFFAOYSA-N
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Description

(4-Benzylpiperazino)(3-isopropyl-1-phenyl-1H-pyrazol-5-yl)methanone is a complex organic compound that features a piperazine ring substituted with a benzyl group and a pyrazole ring substituted with an isopropyl and phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-benzylpiperazino)(3-isopropyl-1-phenyl-1H-pyrazol-5-yl)methanone typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, 3-isopropyl-1-phenyl-1H-pyrazole can be prepared by reacting phenylhydrazine with isopropyl acetoacetate under acidic conditions.

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with dihaloalkanes, followed by benzylation to introduce the benzyl group.

    Coupling Reaction: The final step involves coupling the benzylpiperazine with the pyrazole derivative. This can be achieved through a nucleophilic substitution reaction where the piperazine nitrogen attacks the carbonyl carbon of the pyrazole derivative, forming the desired methanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The piperazine and pyrazole rings can undergo various substitution reactions, such as halogenation or alkylation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH₃I).

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various halogenated or alkylated derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (4-benzylpiperazino)(3-isopropyl-1-phenyl-1H-pyrazol-5-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in studies related to its anti-inflammatory and analgesic properties. It has been tested in various in vitro and in vivo models to evaluate its efficacy in reducing inflammation and pain .

Medicine

In medicine, the compound is being investigated for its potential use as a therapeutic agent. Its ability to modulate inflammatory pathways makes it a candidate for the treatment of conditions such as arthritis and other inflammatory diseases .

Industry

Industrially, the compound could be used in the development of new pharmaceuticals. Its synthesis and modification can lead to the creation of drugs with improved efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of (4-benzylpiperazino)(3-isopropyl-1-phenyl-1H-pyrazol-5-yl)methanone involves its interaction with various molecular targets and pathways involved in inflammation and pain. It is believed to inhibit the activity of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby reducing inflammation . Additionally, it may interact with pain receptors to provide analgesic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Benzylpiperazino)(3-isopropyl-1-phenyl-1H-pyrazol-5-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group on the piperazine ring and the isopropyl group on the pyrazole ring differentiates it from other similar compounds and may contribute to its specific activity profile.

Properties

Molecular Formula

C24H28N4O

Molecular Weight

388.5 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-(2-phenyl-5-propan-2-ylpyrazol-3-yl)methanone

InChI

InChI=1S/C24H28N4O/c1-19(2)22-17-23(28(25-22)21-11-7-4-8-12-21)24(29)27-15-13-26(14-16-27)18-20-9-5-3-6-10-20/h3-12,17,19H,13-16,18H2,1-2H3

InChI Key

OEDQGKCHLVDWFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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